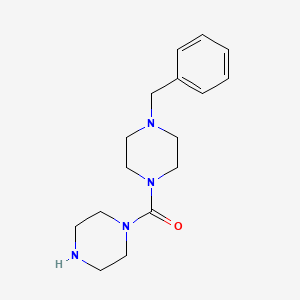

1-Benzyl-4-(piperazine-1-carbonyl)piperazine

CAS No.:

Cat. No.: VC17668377

Molecular Formula: C16H24N4O

Molecular Weight: 288.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N4O |

|---|---|

| Molecular Weight | 288.39 g/mol |

| IUPAC Name | (4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C16H24N4O/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15/h1-5,17H,6-14H2 |

| Standard InChI Key | MCOHNTQAHQKXGO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 1-benzyl-4-(piperazine-1-carbonyl)piperazine is C₁₆H₂₆Cl₂N₄O, with a molecular weight of 361.31 g/mol. The structure comprises two piperazine rings: one substituted with a benzyl group at the 1-position and the other connected via a carbonyl group at the 4-position. The dihydrochloride salt form enhances solubility for experimental applications. Key spectral identifiers include:

-

SMILES:

C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl -

InChIKey:

MNKQXGPBIXPKEZ-UHFFFAOYSA-N

Physicochemical Properties

While experimental solubility data remain limited, computational models predict moderate hydrophilicity due to the piperazine moieties and chloride counterions. The carbonyl group introduces polarity, facilitating hydrogen bonding with biological targets .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis typically involves sequential alkylation and carbonylation reactions :

-

Alkylation: Piperazine reacts with benzyl chloride to form 1-benzylpiperazine.

-

Carbonylation: The secondary amine undergoes reaction with phosgene or carbonyl diimidazole to introduce the carbonyl linker.

-

Coupling: A second piperazine moiety is attached via nucleophilic acyl substitution.

A 2011 study demonstrated analogous methods for indole-piperazine hybrids, achieving yields of 65–92% using N,N'-dicyclohexylcarbodiimide (DCC)-mediated couplings . Critical challenges include controlling regioselectivity and minimizing polycondensation byproducts.

Sustainable Synthesis Innovations

Recent advances leverage concentrated solar radiation (CSR) for reductive amination steps, reducing energy consumption by 85–95% compared to conventional heating . This method employs sodium triacetoxyborohydride (STAB) as a reducing agent, achieving reaction times of 10–25 minutes with yields up to 94% for gram-scale piperazine syntheses .

Table 1: Comparison of Synthesis Methods

| Parameter | Conventional | Solar-Driven |

|---|---|---|

| Reaction Time | 6–24 hours | 10–25 minutes |

| Yield | 65–92% | 78–94% |

| Energy Consumption | High | Reduced by 85–95% |

| Scalability | Multi-gram | Gram-scale |

Analytical and Industrial Applications

Molecular Imprinting Technologies

Benzylpiperazine derivatives serve as templates in molecularly imprinted polymers (MIPs) for sensor development . Using methacrylic acid as a functional monomer, MIPs achieve imprinting factors of 3–7, enabling selective detection in forensic and pharmaceutical matrices .

Pharmaceutical Intermediate

This compound is a precursor to antihistamines (e.g., Cinnarizine) and antidiabetics (e.g., Teneligliptin) . Its bifunctional piperazine structure allows modular derivatization, as evidenced by patents covering migraine and vertigo therapeutics.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume